molecular formula C6H7IN2 B13980894 2-Amino-4-iodo-6-methylpyridine

2-Amino-4-iodo-6-methylpyridine

Katalognummer: B13980894
Molekulargewicht: 234.04 g/mol
InChI-Schlüssel: ZJHFLSCCXWJFBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4-iodo-6-methylpyridine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of an amino group at the second position, an iodine atom at the fourth position, and a methyl group at the sixth position on the pyridine ring. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-iodo-6-methylpyridine typically involves multi-step organic reactions. One common method is the iodination of 2-Amino-6-methylpyridine. The process begins with the nitration of 2-Amino-6-methylpyridine to introduce a nitro group, followed by reduction to convert the nitro group to an amino group. The final step involves the iodination of the compound using iodine and a suitable oxidizing agent .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-4-iodo-6-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Oxidation Products: Nitro derivatives of the compound.

    Reduction Products: Corresponding amines and other reduced forms.

    Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Wissenschaftliche Forschungsanwendungen

2-Amino-4-iodo-6-methylpyridine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-4-iodo-6-methylpyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom and amino group allows for strong binding interactions with target molecules, enhancing its efficacy in various applications .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-Amino-4-iodo-6-methylpyridine is unique due to the combination of the amino, iodine, and methyl groups on the pyridine ring. This unique arrangement imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications .

Eigenschaften

Molekularformel

C6H7IN2

Molekulargewicht

234.04 g/mol

IUPAC-Name

4-iodo-6-methylpyridin-2-amine

InChI

InChI=1S/C6H7IN2/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3,(H2,8,9)

InChI-Schlüssel

ZJHFLSCCXWJFBX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=N1)N)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.